Cas no 1797679-57-2 (N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide)

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide is a synthetic organic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-phenylbutanamide moiety. This structure confers potential utility as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting kinase inhibition or receptor modulation. The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is known for its versatility in medicinal chemistry, while the phenylbutanamide group may enhance binding affinity and selectivity. The compound's well-defined heterocyclic framework offers opportunities for further derivatization, making it valuable for structure-activity relationship (SAR) studies. Its synthetic accessibility and stability under standard conditions further support its use in exploratory drug discovery applications.
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide structure
1797679-57-2 structure
Product Name:N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide
CAS No:1797679-57-2
MF:C17H18N4O
MW:294.351023197174
CID:5371578
Update Time:2025-05-21

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, α-ethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-
    • N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide
    • Inchi: 1S/C17H18N4O/c1-3-15(13-7-5-4-6-8-13)17(22)19-14-10-18-16-9-12(2)20-21(16)11-14/h4-11,15H,3H2,1-2H3,(H,19,22)
    • InChI Key: HDRNMVPRFTWNHF-UHFFFAOYSA-N
    • SMILES: C1(C(CC)C(NC2=CN3N=C(C)C=C3N=C2)=O)=CC=CC=C1

Experimental Properties

  • Density: 1.22±0.1 g/cm3(Predicted)
  • pka: 10.70±0.46(Predicted)

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Additional information on N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide

N-{2-Methylpyrazolo[1,5-a]Pyrimidin-6-Yl}-2-Phenylbutanamide: A Comprehensive Overview

The compound CAS No. 1797679-57-2, also known as N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activity. The molecule consists of a pyrazolo[1,5-a]pyrimidine ring system, which is a heterocyclic structure known for its stability and versatility in chemical reactions. The presence of a methyl group at the 2-position of the pyrazolo ring adds further complexity to the molecule, enhancing its reactivity and selectivity in different chemical environments.

Recent studies have highlighted the importance of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide in the field of medicinal chemistry. Researchers have explored its potential as a bioactive compound, particularly in the development of novel therapeutic agents. The molecule's ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable candidate for drug discovery programs. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.

The synthesis of CAS No. 1797679-57-2 involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by functionalization to introduce the methyl and butanamide groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product. The development of efficient synthetic routes for this compound has been a focus of recent research efforts, driven by its increasing demand in both academic and industrial settings.

In terms of physical properties, N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile is crucial for determining its suitability in various applications, particularly in drug delivery systems where solubility plays a critical role in bioavailability.

From an environmental perspective, the compound's stability under different conditions has been extensively studied. Research indicates that it is stable under normal storage conditions but may undergo degradation under extreme pH or temperature conditions. These findings are essential for ensuring safe handling and storage practices in both laboratory and industrial settings.

The application of CAS No. 1797679-57-2 extends beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its ability to act as a precursor for more complex molecules has made it an invaluable building block in organic synthesis. Furthermore, its role as an intermediate in the production of advanced materials with tailored properties is an area that continues to attract research interest.

In conclusion, N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-2-phenylbutanamide represents a significant advancement in modern organic chemistry. Its unique structure, coupled with its diverse range of applications, positions it as a key compound for future innovations across multiple disciplines. As research into this compound continues to evolve, it is anticipated that new insights will further enhance our understanding of its potential uses and benefits.

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